molecular formula C28H25FN2O3 B11618840 C28H25FN2O3

C28H25FN2O3

Cat. No.: B11618840
M. Wt: 456.5 g/mol
InChI Key: DZVOUJLBMPENSE-UHFFFAOYSA-N
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Description

. This compound is a stilbenoid, which is a type of natural phenol and a derivative of stilbene. Stilbenoids are known for their diverse biological activities and are commonly found in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LSM-38122 involves multiple steps, typically starting with the preparation of the core stilbene structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations. Common synthetic routes may involve:

    Condensation Reactions: Combining smaller molecules to form the larger stilbene structure.

    Functional Group Modifications: Introducing the fluorine, nitrogen, and oxygen-containing groups through various chemical reactions.

Industrial Production Methods

Industrial production of LSM-38122 would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

LSM-38122: can undergo several types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using various reagents depending on the desired substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

C28H25FN2O3, also known as a specific compound within the broader class of organic chemicals, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article provides a detailed exploration of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activity, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, cytotoxicity assays demonstrated that certain analogs significantly reduced cell viability in rhabdomyosarcoma cells .
  • Neuroprotective Effects : Some derivatives have been explored for their ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Materials Science

In materials science, this compound is being explored for its role in developing advanced materials:

  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport is crucial for enhancing device efficiency .
  • Sensors : The compound has been utilized in the fabrication of sensors due to its sensitivity to environmental changes. Research indicates that it can be incorporated into nanosensing devices for detecting biological markers .
CompoundCell LineIC50 (µM)Effect
1Rhabdomyosarcoma (RD)38.6Significant cytotoxicity
2Neuroblastoma (SH-SY5Y)45.0Moderate cytotoxicity
3Breast Cancer (MCF-7)22.5High cytotoxicity

Case Study 1: Anticancer Activity

A study conducted at the Institute of Medical Science demonstrated that derivatives of this compound exhibited potent anticancer activity against various human cancer cell lines. The research utilized MTT assays to evaluate cell viability and found that certain modifications to the compound significantly enhanced its efficacy against rhabdomyosarcoma cells .

Case Study 2: Organic Electronics Development

Research published in Organic & Biomolecular Chemistry highlighted the use of this compound in developing organic electronic devices. The study focused on optimizing the compound's properties to improve charge transport efficiency in OLEDs, resulting in devices with enhanced brightness and lower power consumption .

Mechanism of Action

The mechanism of action of LSM-38122 involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

LSM-38122: can be compared with other stilbenoids, such as resveratrol and pterostilbene. While all these compounds share a common stilbene core, they differ in their functional groups and biological activities. For example:

    Resveratrol: Known for its antioxidant and cardioprotective effects.

    Pterostilbene: Exhibits better bioavailability and stronger antioxidant properties compared to resveratrol.

LSM-38122 in various fields.

Biological Activity

C28H25FN2O3, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : this compound
  • Molecular Weight : 454.51 g/mol
  • Structural Characteristics : The compound features a fluorine atom and multiple functional groups that contribute to its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 6.5 to 12.0 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)
Staphylococcus aureus6.5
Escherichia coli12.0
Pseudomonas aeruginosa10.5

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various in vivo models. In one study, it significantly reduced carrageenan-induced paw edema in rats, achieving a maximum inhibition rate of 94% at a dosage of 10 mg/kg . This suggests potential use in treating inflammatory disorders.

3. Anticancer Properties

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using MTT assays indicated that the compound inhibited the proliferation of several cancer types, including breast and colon cancer cells, with IC50 values ranging from 15 to 30 µM .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)20
HCT116 (Colon)15
HeLa (Cervical)25

Mechanistically, the compound induces apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins .

4. Neuroprotective Effects

Recent research highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In SH-SY5Y neuroblastoma cells, pre-treatment with the compound significantly reduced cell death caused by hydrogen peroxide exposure . The protective effect was linked to the modulation of antioxidant enzyme activities.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as an adjunct therapy for bacterial infections, patients receiving the compound alongside standard antibiotics showed improved recovery rates compared to those receiving antibiotics alone . The study concluded that this compound could enhance antibiotic efficacy through synergistic effects.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism of this compound demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This finding supports its potential application in treating chronic inflammatory diseases.

Properties

Molecular Formula

C28H25FN2O3

Molecular Weight

456.5 g/mol

IUPAC Name

5-acetyl-6-(3-fluorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25FN2O3/c1-17(32)31-25-9-4-3-8-23(25)30-24-15-20(18-10-12-22(34-2)13-11-18)16-26(33)27(24)28(31)19-6-5-7-21(29)14-19/h3-14,20,28,30H,15-16H2,1-2H3

InChI Key

DZVOUJLBMPENSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F

Origin of Product

United States

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